(2Z)-2-({[(4-methylphenyl)carbonyl]oxy}imino)-1-benzothiophen-3(2H)-one
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Overview
Description
[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO 4-METHYLBENZOATE is a complex organic compound with a unique structure that includes a benzothiophene core and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO 4-METHYLBENZOATE typically involves the condensation of 3-oxo-2,3-dihydro-1-benzothiophene with 4-methylbenzoic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO 4-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiophene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiophenes.
Scientific Research Applications
[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO 4-METHYLBENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO 4-METHYLBENZOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .
Comparison with Similar Compounds
[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO 4-METHYLBENZOATE can be compared with other similar compounds such as:
(2Z)-2-(2-Furylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate: Similar structure but with a furan ring instead of a thiophene ring.
(2Z)-3-Oxo-2-(3-pyridinylmethylene)-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate: Contains a pyridine ring, offering different chemical properties.
These comparisons highlight the uniqueness of [(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO 4-METHYLBENZOATE, particularly its benzothiophene core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H11NO3S |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino] 4-methylbenzoate |
InChI |
InChI=1S/C16H11NO3S/c1-10-6-8-11(9-7-10)16(19)20-17-15-14(18)12-4-2-3-5-13(12)21-15/h2-9H,1H3/b17-15- |
InChI Key |
BBFIYSIQJNYGHB-ICFOKQHNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C\2/C(=O)C3=CC=CC=C3S2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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